molecular formula C11H12N2O5S B2810003 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid CAS No. 63674-74-8

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid

Cat. No. B2810003
CAS RN: 63674-74-8
M. Wt: 284.29
InChI Key: PQTYDOPYQOAELL-UHFFFAOYSA-N
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Description

The compound “5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid” is a complex organic molecule. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains a sulfamoylphenyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of stereochemically dense 5-oxo-pyrrolidines was obtained from succinic anhydride and imines by combining the Castagnoli–Cushman reaction with directed Pd-catalyzed C (sp3)–H functionalization . Another method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a sulfamoylphenyl group, and a carboxylic acid group . The π conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

  • Study Overview : The spectroscopic properties of a structurally similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were explored using FT-IR, NMR, UV techniques, and quantum chemical methods. This included an examination of charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Biological Evaluation as Potential Antibacterial Drugs

  • Study Overview : Derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid were synthesized with a focus on antibacterial applications. These compounds were tested against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi et al., 2018).

Structure and Conformation Analysis for Antineoplastic Applications

  • Study Overview : The crystal structure and molecular conformation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, were analyzed for potential antineoplastic (anti-cancer) applications. This analysis included X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).

Synthesis of Derivatives for Organic Chemistry

  • Study Overview : Enantioselective Michael addition reactions were used to synthesize highly enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating the compound's potential in advancing organic synthesis techniques (Yin, Garifullina, & Tanaka, 2017).

Exploration in Antitumor Agents

  • Study Overview : Research into 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters, which is structurally related, highlighted the potential of similar compounds in developing antitumor agents, especially against A549 and P388 cell lines (Liu et al., 2006).

Future Directions

Pyrrolidine derivatives, including “5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid”, have potential therapeutic value and are of great interest in drug discovery . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine.

Mechanism of Action

Target of Action

It is known that the compound belongs to the class of pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is synthesized by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid . This suggests that the compound might interact with its targets through the sulfonamide and carboxylic acid functional groups, leading to various biochemical changes.

Biochemical Pathways

It is known that pyrrolidine derivatives exhibit various biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial activities . These activities suggest that the compound might affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The compound has been examined for antimicrobial activity , suggesting that it might have an effect at the cellular level, possibly by inhibiting the growth of microorganisms.

Action Environment

It is known that the compound is synthesized at temperatures of 140–165 °c , suggesting that it might be stable under high-temperature conditions.

properties

IUPAC Name

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTYDOPYQOAELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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